physicochemical characteristics of acetyl-methyl-piperazine derivatives
physicochemical characteristics of acetyl-methyl-piperazine derivatives
[1][2][3]
Executive Summary
The acetyl-methyl-piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in antipsychotics, antihistamines, and antifungal agents.[1] Its core value lies in the unique duality of its nitrogen atoms: the N1-acetyl group acts as a hydrogen bond acceptor with planar amide geometry, while the N4-methyl group functions as a basic center with tunable ionization properties.[1]
This guide provides a rigorous technical analysis of 1-acetyl-4-methylpiperazine (CAS 60787-05-5) , the archetype of this class.[1] It synthesizes experimental data with structural logic to aid researchers in lead optimization and formulation.
Molecular Architecture & Electronic Properties[1]
The physicochemical behavior of acetyl-methyl-piperazine derivatives is governed by the electronic distinctness of the two nitrogen atoms within the six-membered ring.[1]
Structural Dynamics
-
N1 (Amide Nitrogen): The acetyl group confers
character due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen. This results in a planar geometry at N1 and negates its basicity. -
N4 (Amine Nitrogen): The methyl-substituted nitrogen retains
hybridization and a pyramidal geometry.[1] It remains the sole basic center of the molecule, capable of protonation at physiological pH. -
Conformation: The piperazine ring predominantly adopts a chair conformation . The N1-acetyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, though the partial double bond character restricts rotation, creating distinct NMR environments for the ring protons.
Electronic Distribution Diagram
The following diagram illustrates the resonance stabilization at N1 and the protonation site at N4.
Figure 1: Electronic differentiation between the amide (N1) and amine (N4) termini.
Physicochemical Characteristics
The following data focuses on 1-acetyl-4-methylpiperazine , the primary derivative used as a building block.
Key Physical Parameters[2]
| Property | Value / Range | Context & Implications |
| CAS Number | 60787-05-5 | Unique identifier.[1][2][3][4][5][6][7][8] |
| Molecular Weight | 142.20 g/mol | Fragment-like; favorable for CNS penetration.[1] |
| Physical State | Liquid | Colorless to light yellow oil at STP. |
| Boiling Point | >200°C (atm) | High boiling point due to polarity. (Lit: ~168°C at reduced pressure). |
| Density | 1.017 ± 0.06 g/cm³ | Slightly denser than water due to the amide functionality. |
| pKa (Basic) | 7.0 – 7.9 | Lower than N-methylpiperazine (9.[1]0) due to the electron-withdrawing acetyl group.[1] |
| LogP | -0.5 to -0.2 | Hydrophilic.[1] Requires salt formation or lipophilic tails for membrane permeability. |
| Solubility | Miscible | Highly soluble in water, ethanol, and DCM; immiscible in hexanes. |
Solubility & Lipophilicity Profile
The negative LogP indicates inherent hydrophilicity. In drug design, this moiety is often used to improve aqueous solubility of lipophilic scaffolds.
-
pH Dependence: At pH < 6.0, the N4 nitrogen is fully protonated, drastically increasing aqueous solubility (>100 mg/mL).
-
Formulation: Free base is a liquid; typically handled as a hydrochloride (HCl) or dihydrochloride salt for solid-state stability.[1]
Spectroscopic Fingerprinting
Identification of acetyl-methyl-piperazine derivatives relies on distinguishing the two methyl signals (acetyl vs. N-methyl) and the splitting of the piperazine ring protons.[1]
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Acetyl-CH | 2.08 – 2.10 | Singlet (s) | 3H | Distinct sharp singlet characteristic of acetamides.[1] |
| N-Methyl | 2.28 – 2.32 | Singlet (s) | 3H | Upfield from acetyl; typical of N-alkyl groups.[1] |
| Ring H (N4 side) | 2.35 – 2.45 | Triplet/Multiplet | 4H | Protons adjacent to the basic amine. |
| Ring H (N1 side) | 3.45 – 3.60 | Triplet/Multiplet | 4H | Deshielded by the amide carbonyl anisotropy. |
Mass Spectrometry (GC-MS / LC-MS)[1]
-
Molecular Ion (
): 142 m/z. -
Base Peak: Often 99 m/z (Loss of acetyl group:
) or 70 m/z (Piperazine ring fragmentation).[1] -
Fragmentation Pattern: The acetyl group is labile under electron impact (EI), leading to a characteristic loss of 43 Da (
).
Synthesis & Impurity Profiling[1]
Understanding the synthetic origin is crucial for controlling impurities in pharmaceutical intermediates.
Synthetic Pathways
Two primary routes exist, each with distinct impurity profiles.
Figure 2: Primary synthetic routes and potential impurities.[1]
-
Route A (Preferred): Acetylation of 1-methylpiperazine.[1] High yield, but risk of trace unreacted starting material (toxic).
-
Route B: Methylation of 1-acetylpiperazine.[1] Avoids diacetyl impurities but requires reductive amination conditions.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Objective: Determine the ionization constant of the N4-nitrogen to predict physiological charge state.
-
Preparation: Dissolve 50 mg of the derivative in 20 mL of degassed water (0.1 M ionic strength with KCl).
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Titrate with 0.1 N HCl using an automated titrator. Add titrant in 10
L increments. -
Analysis: Plot pH vs. Volume of HCl. The inflection point corresponds to the pKa.
-
Expected Result: A single inflection point around pH 7.5.
-
Validation: If a second inflection is seen < pH 2, it indicates the amide (unlikely) or impurities.
-
LogP Measurement (Shake-Flask Method)
Objective: Quantify lipophilicity for ADME prediction.
-
System: n-Octanol / Phosphate Buffer (pH 7.4).
-
Equilibration: Saturate octanol with buffer and buffer with octanol for 24 hours.
-
Procedure:
-
Dissolve compound in the aqueous phase (known concentration,
). -
Add equal volume of octanol.
-
Shake vigorously for 1 hour; centrifuge to separate phases.
-
-
Quantification: Analyze the aqueous phase via HPLC-UV (210 nm).
-
Calculation:
[1]
References
-
PubChem. (2025).[3] 1-Acetyl-4-methylpiperazine (Compound Summary). National Library of Medicine. [Link][1]
-
Khalili, F., Henni, A., & East, A. L. (2009).[9][10] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9][10] Journal of Chemical & Engineering Data, 54(11), 2914-2917. [Link]
-
Cheméo. (2025).[3][11] Chemical Properties of 1-Acetyl-4-methylpiperazine.[Link][1]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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